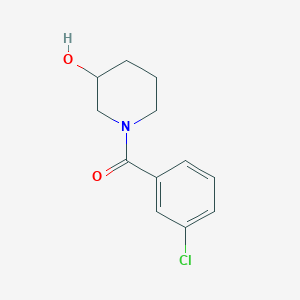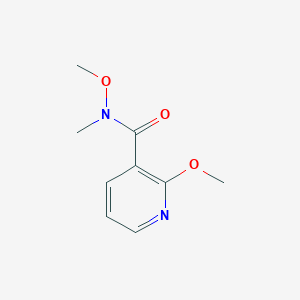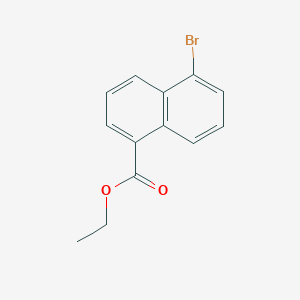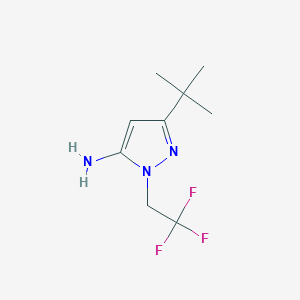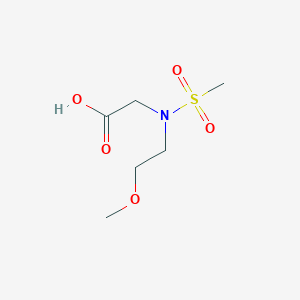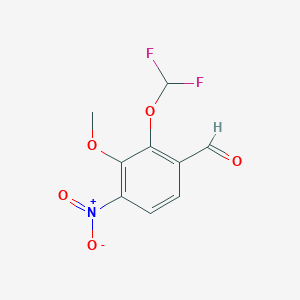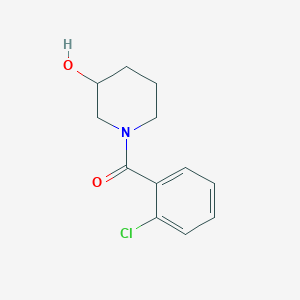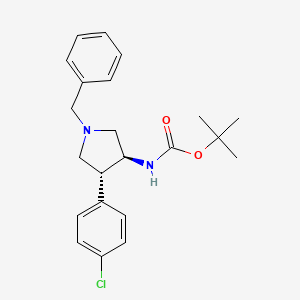
Trans (+/-)-tert-butyl 1-benzyl-4-(4-chlorophenyl) pyrrolidin-3-ylcarbamate
Vue d'ensemble
Description
Trans (+/-)-tert-butyl 1-benzyl-4-(4-chlorophenyl) pyrrolidin-3-ylcarbamate (TBCP) is a synthetic molecule that has become increasingly popular in the scientific research community due to its unique properties. TBCP is a versatile molecule that can be used in a variety of applications, including drug design and synthesis, biochemical and physiological studies, and laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structure
- Asymmetric Synthesis of Pyrrolidines: Trans (+/-)-tert-butyl 1-benzyl-4-(4-chlorophenyl) pyrrolidin-3-ylcarbamate is involved in asymmetric syntheses, such as the nitrile anion cyclization to produce substituted pyrrolidines. This method offers an efficient synthesis of N-tert-butyl disubstituted pyrrolidines and has been demonstrated to yield chiral pyrrolidines with high purity and enantiomeric excess (Chung et al., 2005).
- Conformational Studies: The compound has been used in conformational studies to understand the structures of certain pyrrolidin-2-ones. For example, the compound helps in assigning absolute configurations of carbon atoms in the lactam ring of certain pyrrolidinones (Weber et al., 1995).
Catalytic and Coordination Chemistry
- Ruthenium(II) Carbonyl Chloride Complexes: The compound is used in the preparation and study of ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes. These complexes have shown catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).
- Iridium Pincer Chemistry: The compound is involved in the synthesis and characterization of iridium complexes, where it contributes to the understanding of ligand coordination and the stereochemistry of the complexes. These studies help elucidate the behavior of chlorido and hydrido ligands in these complexes (Titova et al., 2016).
Biochemical Applications
- Anticancer and Antimicrobial Agents: Derivatives of the compound have been explored for their potential in biomedical applications. For instance, palladium, gold, and silver N-heterocyclic carbene complexes based on the compound have exhibited potent anticancer and antimicrobial properties (Ray et al., 2007).
Propriétés
IUPAC Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSJDIDTUPXEER-VQTJNVASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



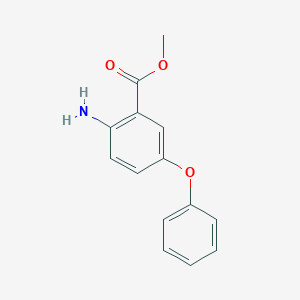
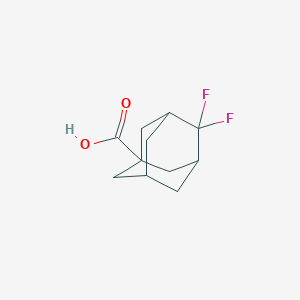
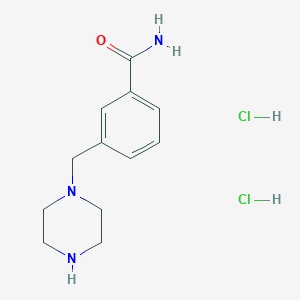
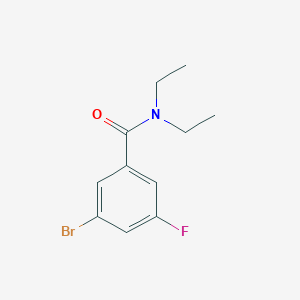
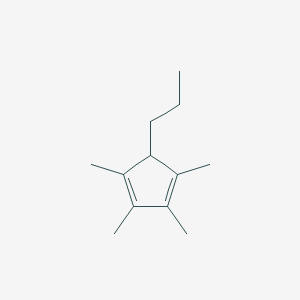
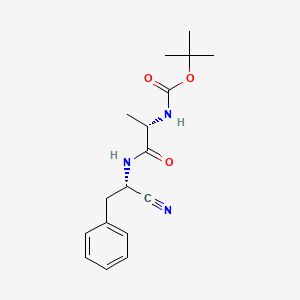
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)
